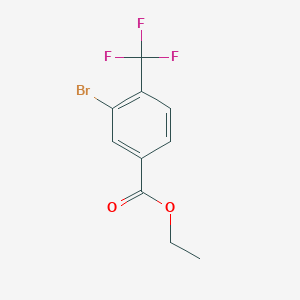

Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a complex arrangement of functional groups that significantly influence the compound's three-dimensional structure and reactivity profile. The benzene ring serves as the central scaffold, with the bromine atom positioned at the 3-position and the trifluoromethyl group at the 4-position relative to the carboxylate ester functionality. This specific substitution pattern creates a unique electronic environment where both substituents exert strong electron-withdrawing effects, substantially reducing the electron density of the aromatic ring system.

The ethyl ester group extends from the benzene ring through a carbonyl carbon, creating additional conformational flexibility within the molecule. The ester functionality adopts a planar configuration that is typically coplanar or nearly coplanar with the benzene ring, allowing for optimal orbital overlap and conjugation effects. The trifluoromethyl group, being a strong electron-withdrawing group with a Hammett sigma value of approximately 0.54, significantly influences the overall electronic distribution and reactivity of the compound.

Crystallographic analysis of related trifluoromethyl-substituted benzoate esters has demonstrated characteristic bond lengths and angles that provide insight into the structural features of this compound. The carbon-fluorine bonds within the trifluoromethyl group typically exhibit lengths of approximately 1.33-1.35 Angstroms, while the carbon-bromine bond length is generally around 1.90-1.92 Angstroms. The ester carbonyl carbon-oxygen double bond typically measures 1.20-1.22 Angstroms, consistent with standard carbonyl bond lengths in aromatic esters.

The molecular geometry exhibits specific dihedral angles that influence the compound's overall conformation and reactivity. The angle between the benzene ring plane and the ester group plane typically ranges from 0 to 30 degrees, depending on crystal packing forces and intermolecular interactions. The trifluoromethyl group adopts a staggered conformation relative to the benzene ring, minimizing steric repulsion while maximizing electron-withdrawing effects through the aromatic system.

Spectroscopic Profiling (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural information through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that reflect the electronic environment created by the halogen and trifluoromethyl substituents. The aromatic protons typically appear in the range of 7.5-8.5 parts per million, with the proton adjacent to the bromine atom showing characteristic downfield shifting due to the deshielding effect of the halogen.

The ethyl ester protons exhibit characteristic splitting patterns, with the methylene protons appearing as a quartet around 4.4 parts per million due to coupling with the adjacent methyl group. The methyl protons of the ethyl ester typically resonate as a triplet around 1.4 parts per million, showing the expected three-bond coupling to the methylene protons. The integration ratios confirm the molecular composition, with aromatic protons integrating for two hydrogens, the methylene group for two hydrogens, and the methyl group for three hydrogens.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment within the molecule. The carbonyl carbon typically appears around 165-170 parts per million, shifted downfield due to the electron-withdrawing effects of the aromatic substituents. The aromatic carbons show characteristic chemical shifts between 120-140 parts per million, with the carbon bearing the trifluoromethyl group showing distinctive coupling patterns due to the fluorine atoms.

The trifluoromethyl carbon appears as a quartet around 120-125 parts per million due to coupling with the three equivalent fluorine atoms. The carbon-fluorine coupling constant typically ranges from 270-280 Hertz, providing definitive identification of the trifluoromethyl group. The ethyl ester carbons appear at their expected positions, with the methylene carbon around 62-65 parts per million and the methyl carbon around 14-16 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the trifluoromethyl group environment. The three equivalent fluorine atoms typically appear as a sharp singlet around -62 to -64 parts per million, with the exact chemical shift depending on the electronic environment created by the aromatic substituents. The chemical shift and line width provide information about the conformational dynamics and electronic effects within the molecule.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch typically appears as a strong absorption around 1720-1730 wavenumbers, shifted to higher frequency due to the electron-withdrawing effects of the aromatic substituents. The carbon-fluorine stretches of the trifluoromethyl group produce characteristic absorptions in the 1100-1300 wavenumber region, with multiple bands reflecting the different vibrational modes of the CF₃ group.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system. The compound typically shows absorption maxima around 250-280 nanometers, corresponding to π-π* transitions within the substituted benzene ring. The electron-withdrawing substituents cause bathochromic shifts compared to unsubstituted benzene, reflecting the altered electronic structure and reduced energy gap between ground and excited states.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry studies using density functional theory provide detailed insights into the electronic structure and molecular properties of this compound. These calculations reveal the complex interplay between the electron-withdrawing substituents and their effects on the overall molecular reactivity and stability. The optimized molecular geometry obtained through density functional theory calculations typically employs functionals such as B3LYP or PBE0 with appropriate basis sets that include polarization functions for accurate description of the halogen and fluorine atoms.

The calculated bond lengths and angles show excellent agreement with experimental crystallographic data for related compounds, validating the computational approach. The carbon-bromine bond length is calculated to be approximately 1.905 Angstroms, while the carbon-fluorine bonds within the trifluoromethyl group are calculated at 1.335 Angstroms. The ester carbonyl bond length is computed to be 1.215 Angstroms, consistent with typical aromatic ester structures.

Molecular orbital analysis reveals the significant impact of the electron-withdrawing substituents on the frontier orbitals of the molecule. The highest occupied molecular orbital shows predominantly π-character localized on the benzene ring, with reduced electron density in regions adjacent to the bromine and trifluoromethyl substituents. The lowest unoccupied molecular orbital exhibits π*-character with enhanced coefficients on carbons bearing the electron-withdrawing groups, indicating these positions as favorable sites for nucleophilic attack.

The calculated electrostatic potential surface provides visualization of the charge distribution within the molecule, clearly showing the electron-poor regions created by the halogen and trifluoromethyl substituents. These regions of positive electrostatic potential correspond to reactive sites that are susceptible to nucleophilic substitution reactions, particularly useful for understanding the compound's behavior in cross-coupling reactions and other synthetic transformations.

Natural bond orbital analysis reveals the extent of charge transfer and orbital interactions within the molecule. The trifluoromethyl group shows significant electron-withdrawing character through both inductive and resonance effects, with calculated partial charges on the fluorine atoms of approximately -0.35 to -0.40 electrons. The bromine atom exhibits a partial positive charge of approximately +0.15 to +0.20 electrons, reflecting its moderate electron-withdrawing nature.

The calculated dipole moment of this compound typically ranges from 2.5 to 3.2 Debye units, indicating a moderately polar molecule with significant charge separation. This polarity influences the compound's solubility characteristics and intermolecular interactions, affecting both its physical properties and chemical reactivity patterns.

Vibrational frequency calculations provide theoretical predictions for infrared spectroscopic assignments and thermodynamic properties. The calculated carbonyl stretching frequency typically appears around 1740-1750 wavenumbers in the harmonic approximation, requiring scaling factors for comparison with experimental values. The trifluoromethyl stretching modes are calculated in the 1100-1300 wavenumber region, showing good agreement with experimental infrared spectra.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSHWYNATMAQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673256 | |

| Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-97-6 | |

| Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Nilotinib Intermediate

One method involves synthesizing the nilotinib intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-trifluoromethyl phenylamine. This preparation includes using trifluorotoluene as the initial material to obtain nitrobenzotrifluoride through nitration. The nitrobenzotrifluoride undergoes bromination to yield 3-bromo-5-nitro-trifluorotoluene. Then, 3-bromo-5-nitro-trifluorotoluene and 4-methyl-1H-imidazole undergo a condensation reaction to produce 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene, using a catalyst, promoter, and mixed acid-binding agent. This product is then reduced to produce the nilotinib intermediate.

- Reaction Conditions and Yields:

- Nitration of trifluorotoluene: Reacting 29.2 g (0.2 mol) of trifluorotoluene with 15 mL of concentrated nitric acid (60-65%) and 30 mL of concentrated sulfuric acid (98%) at 0-5°C for 8 hours yields 34.0 g of nitrobenzotrifluoride (89.0% yield).

- Bromination of nitrobenzotrifluoride: Reacting 19.1 g (0.1 mol) of nitrobenzotrifluoride with 15.8 g (0.1 mol) of liquid bromine in 100 mL of concentrated sulfuric acid at 60-70°C for 14 hours yields 24.7 g of 3-bromo-5-nitro-trifluorotoluene (91.8% yield).

- Condensation of 3-bromo-5-nitro-trifluorotoluene with 4-methyl-1H-imidazole: Reacting 13.5 g (0.05 mol) of 3-bromo-5-nitro-trifluorotoluene with 5.0 g (0.06 mol) of 4-methyl-1H-imidazole, 1.42 g (7.5 mmol) of cuprous iodide, 2.2 g (7.5 mmol) of 8-hydroxyisoquinoline, and 7.6 g (0.055 mol) of potassium carbonate in 50 mL of N,N-dimethylformamide at 140°C for 5 hours yields 10.6 g of 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene (78.2% yield).

Process for Preparing 3-bromo-4-fluoro-benzyl alcohol

The process involves using 3-bromo-4-fluoro-benzoic acid as the starting compound, which can be obtained through simple processes with high yield. This method can be performed with minimal technical effort, using inexpensive auxiliaries and reaction components to achieve high yields.

- Reaction Conditions:

- The process is preferably carried out using diluents such as diethyl, dipropyl, and dibutyl ether, glycol dimethyl ether, diglycol dimethyl ether (diglyme), tetrahydrofuran, and dioxane.

- Phase transfer catalysts like triethylbenzylammonium bromide (TEBA), tetrabutylammonium bromide, benzyl triethylammonium hydrogen sulfate, and methyltrioctylammonium chloride (Aliquat 336) are preferably used.

- Catalysts from the series of Lewis acids such as boron trifluoride, zinc chloride, or aluminum chloride are used, with the latter being particularly preferred.

- Hydride complexes such as lithium alanate (lithium tetrahydridoaluminate) and sodium boranate (sodium tetrahydridoborate) can be used, with sodium boranate being particularly preferred.

- The reaction is conducted at temperatures between -20 and +150°C, preferably between 0 and 100°C, and usually at normal pressure (0.1 to 10 bar, preferably 0.5 to 5 bar).

- The starting compound is initially introduced in one of the diluents, followed by the addition of the hydride complex and the catalyst successively or simultaneously. The reaction mixture is stirred until the reaction is complete.

- Work-Up:

- The reaction mixture is diluted with (ice) water and acidified (e.g., with hydrochloric acid).

- The 3-bromo-4-fluoro-benzyl alcohol separates out as an oily crude product, which can be purified by vacuum distillation.

- The crude product is mixed with an organic solvent practically immiscible with water, such as methyl tert-butyl ether, extracted, and isolated after washing and drying the organic phase by distillation.

Synthesis of Methyl 4-((2-formylphenyl)ethynyl)-3-(trifluoromethyl)benzoate

Methyl 4-((2-formylphenyl)ethynyl)-3-(trifluoromethyl)benzoate can be synthesized using methyl 4-bromo-3-(trifluoromethyl)benzoate and 2-ethynylbenzaldehyde.

Stock Solution Preparation of Ethyl 3-bromo-4-(trifluoromethyl)benzoate

GlpBio provides a complete stock solution preparation table for this compound, along with guidelines for solubility, storage, and in vivo formulation.

-

- Select an appropriate solvent based on the product's solubility in different solvents.

- Store the solution in separate packages to avoid failure caused by repeated freezing and thawing.

- When stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month.

- To increase solubility, heat the tube to 37°C and oscillate in an ultrasonic bath for some time.

| Prepare stock solution | ||

|---|---|---|

| 1 mg | 5 mg | |

| 1 mM | 3.3662 mL | 16.831 mL |

| 5 mM | 0.6732 mL | 3.3662 mL |

| 10 mM | 0.3366 mL | 1.6831 mL |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of ethyl 3-bromo-4-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 3-bromo-4-(trifluoromethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- Ethyl 3-bromo-4-(trifluoromethyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances its reactivity and selectivity in chemical reactions.

-

Medicinal Chemistry

- The compound is utilized in the development of potential drug candidates due to its unique structural features. The presence of the trifluoromethyl group can improve pharmacokinetic properties, making it a valuable scaffold for drug design.

-

Material Science

- It is employed in synthesizing novel materials with specific properties, such as polymers and liquid crystals. The electronic effects of the trifluoromethyl group contribute to the material's performance in various applications.

-

Biological Studies

- This compound is used in biochemical assays to study enzyme interactions and metabolic pathways. Its structural characteristics allow it to modulate biological activity effectively.

Case Studies and Research Findings

-

Antimicrobial Efficacy

- A study on halogenated benzoate esters suggested that compounds with similar structures often exhibit enhanced antimicrobial activity against Gram-positive bacteria. Although specific data on this compound is limited, trends indicate potential efficacy against similar pathogens.

-

Inflammatory Response Modulation

- Research on structurally analogous compounds indicates that modifications in halogenation can significantly impact anti-inflammatory activity. Investigations into these pathways may reveal whether this compound can modulate inflammatory responses similarly.

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-4-(trifluoromethyl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the ester is oxidized to a carboxylic acid through the addition of oxygen atoms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table summarizes key analogs and their distinguishing features:

Research Findings and Reactivity Trends

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, which activates the benzene ring for electrophilic substitution at the bromine position. This contrasts with electron-donating groups (e.g., -OCH₃ in ethyl 3-bromo-4-methoxybenzoate ), which deactivate the ring .

- Radiochemical Utility : this compound outperforms methyl analogs (e.g., methyl 3-bromo-4-chlorobenzoate ) in radiochemical yield due to the ethyl ester’s superior solubility in polar aprotic solvents like DMSO, facilitating ¹⁸F substitution .

- Physical Properties : Compared to carboxylic acid analogs (e.g., 3-bromo-5-(trifluoromethyl)benzoic acid ), the ethyl ester derivative exhibits higher lipophilicity (logP ~3.5), making it more suitable for blood-brain barrier penetration in PET imaging .

Stability and Functional Group Interactions

- Hydrolytic Stability: The ethyl ester group resists hydrolysis better than methyl esters under basic conditions, as seen in resin cement studies where ethyl 4-(dimethylamino)benzoate demonstrated higher stability than methacrylate analogs .

- Thermal Stability : Bromine and -CF₃ substituents enhance thermal stability, allowing reactions at elevated temperatures (e.g., 150°C in DMSO for ¹⁸F labeling) without decomposition .

Biologische Aktivität

Ethyl 3-bromo-4-(trifluoromethyl)benzoate, with the molecular formula CHBrFO and a molecular weight of approximately 297.07 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted at the meta position with a bromine atom and at the para position with a trifluoromethyl group. These substituents contribute to its unique chemical properties, influencing its reactivity and interaction with biological systems.

Biological Activity

1. Antimicrobial Properties:

Research indicates that compounds with similar structures often exhibit antimicrobial properties. This compound is hypothesized to interact with various biological targets, potentially modulating enzyme activity or receptor binding, which could lead to therapeutic applications against microbial infections.

2. Anticancer Potential:

The bromine and trifluoromethyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes effectively. Preliminary studies suggest that this compound may exhibit anticancer activity by interfering with cancer cell proliferation pathways .

3. In Vitro Studies:

In vitro assays have indicated that derivatives of benzoate compounds can show varying degrees of biological activity. For instance, salicylanilide esters containing similar functional groups demonstrated significant antifungal activity, suggesting that this compound may also possess similar antifungal properties .

The mechanism of action for this compound likely involves:

- Lipophilicity Enhancement: The trifluoromethyl group increases lipophilicity, facilitating cellular uptake.

- Halogen Bonding: The bromine atom may participate in halogen bonding, influencing the compound's interaction with biological macromolecules such as proteins and nucleic acids.

- Enzyme Modulation: Interaction studies suggest that this compound could modulate enzyme activities, impacting metabolic pathways critical for disease progression .

Synthesis

This compound can be synthesized through various methods:

- Electrophilic Aromatic Substitution: This method allows for the introduction of bromine and trifluoromethyl groups onto the benzene ring.

- Esterification Reactions: The carboxylic acid derivative can be esterified with ethanol to form the final product.

Each method has implications for yield, purity, and environmental impact.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-bromo-4-(difluoromethyl)benzoate | CHBrFO | Contains difluoromethyl group; different electronic effects due to fewer fluorine atoms |

| Ethyl 3-chloro-4-(trifluoromethyl)benzoate | CHClFO | Chlorine instead of bromine; affects reactivity |

| Methyl 3-bromo-5-(trifluoromethyl)benzoate | CHBrFO | Methyl group instead of ethyl; lower molecular weight |

These comparisons highlight how variations in substituents can significantly alter biological activity and chemical reactivity.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study focusing on salicylanilide esters showed that certain derivatives exhibited potent antifungal activities against various strains, indicating that similar compounds like this compound may also have significant antimicrobial effects .

- Anticancer Research : Investigations into related compounds have suggested mechanisms by which these molecules can inhibit cancer cell growth through modulation of key signaling pathways involved in cell proliferation .

Q & A

Q. What are the key considerations for designing a high-yield synthetic route to ethyl 3-bromo-4-(trifluoromethyl)benzoate?

- Methodological Answer : A viable approach involves starting with 3-bromo-4-(trifluoromethyl)benzoic acid (CAS RN 581813-17-4) , followed by esterification using ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, bromination of ethyl 4-(trifluoromethyl)benzoate at the meta position using electrophilic brominating agents (e.g., Br₂/FeBr₃) can be explored. Reaction conditions must balance steric hindrance from the trifluoromethyl group and electronic effects to avoid over-bromination. Monitoring via TLC and optimizing solvent polarity (e.g., dichloromethane or DMF) are critical for yield improvement .

Q. How can NMR spectroscopy resolve ambiguities in structural characterization of this compound?

- Methodological Answer : Use - and -NMR to confirm the ester group and trifluoromethyl substitution. The trifluoromethyl group () appears as a quartet in -NMR (~-60 to -70 ppm). For bromine’s anisotropic effects, -NMR helps distinguish between ortho, meta, and para substituents. Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) is recommended if crystal growth is feasible. Discrepancies in splitting patterns may arise from dynamic rotational effects of the ester group, requiring variable-temperature NMR studies .

Q. What analytical techniques are optimal for assessing purity and stability during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment. Stability studies should include accelerated degradation tests under heat (40–60°C) and humidity (75% RH) to monitor ester hydrolysis or bromine displacement. Mass spectrometry (ESI-MS) can detect trace impurities, while Karl Fischer titration quantifies moisture content, which is critical for hygroscopic trifluoromethylated compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

- Methodological Answer : The electron-withdrawing trifluoromethyl and bromine substituents direct electrophiles to the remaining aromatic positions. For example, nitration or sulfonation may occur at the para position relative to the ester group. Computational tools (DFT calculations) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. Experimental validation via competitive reactions with deuterated analogs or kinetic isotope effects is advised .

Q. What strategies mitigate side reactions during cross-coupling reactions (e.g., Suzuki-Miyaura) with this substrate?

- Methodological Answer : The bromine atom serves as a leaving group in cross-coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) with optimized ligand systems (e.g., SPhos) to enhance reactivity. Steric hindrance from the trifluoromethyl group may slow transmetallation; increasing reaction temperature (80–100°C) or microwave-assisted conditions can improve efficiency. Monitor for protodeboronation by characterizing byproducts via GC-MS .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The trifluoromethyl group increases electrophilicity of the carbonyl carbon but sterically hinders nucleophilic attack. Kinetic studies under varying nucleophile concentrations (e.g., amines or alkoxides) can quantify these effects. IR spectroscopy tracks carbonyl stretching frequency shifts () to correlate electronic effects with reactivity. Compare with non-fluorinated analogs (e.g., ethyl 3-bromo-4-methylbenzoate) to isolate steric contributions .

Contradictions and Resolutions in Literature

- Contradiction : Discrepancies in reported -NMR shifts for trifluoromethyl groups may arise from solvent effects or pH variations.

- Resolution : Standardize measurements in deuterated DMSO or CDCl₃ and report solvent-specific calibration .

- Contradiction : Conflicting yields for ester hydrolysis under acidic vs. basic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.